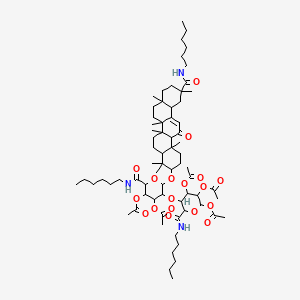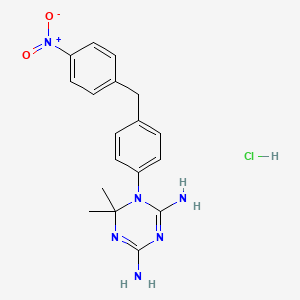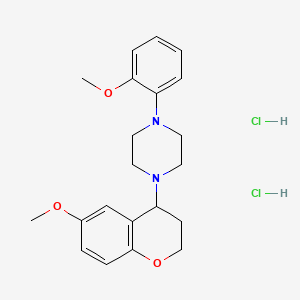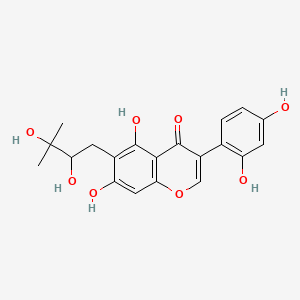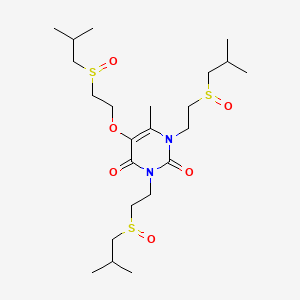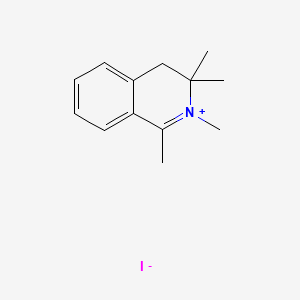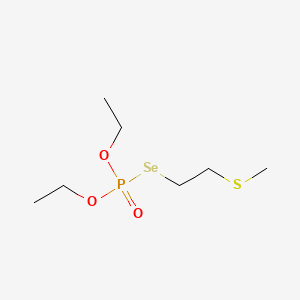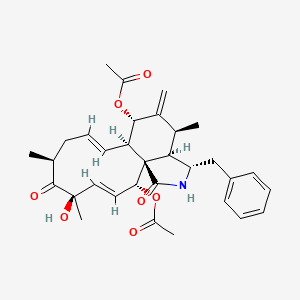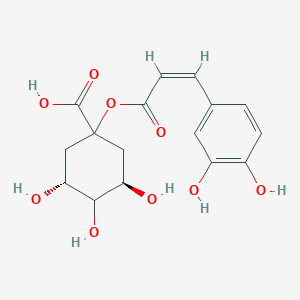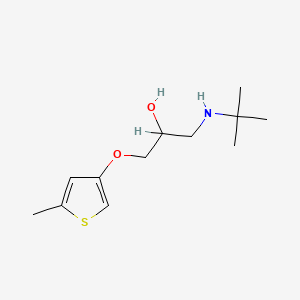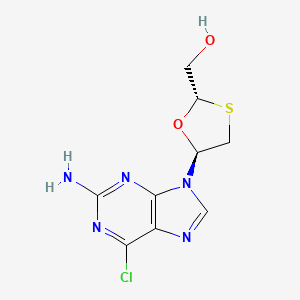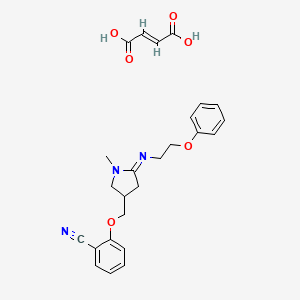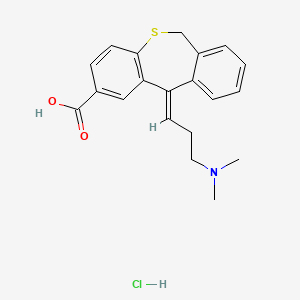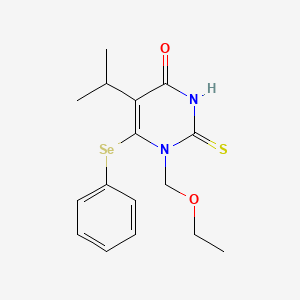
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, ethoxymethyl, isopropyl, phenylseleno, and thioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, ethoxymethylating agents, isopropyl halides, phenylselenylating agents, and sulfur sources. The reaction conditions may vary, but common steps include:
Ethoxymethylation: Introduction of the ethoxymethyl group using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Isopropylation: Addition of the isopropyl group using isopropyl bromide and a strong base like potassium tert-butoxide.
Phenylselenylation: Incorporation of the phenylseleno group using phenylselenyl chloride in the presence of a catalyst such as copper(I) iodide.
Thioxo Group Introduction: Formation of the thioxo group using sulfurizing agents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The thioxo group can be reduced to a thiol group under reducing conditions.
Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The thioxo group may interact with thiol-containing enzymes, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-oxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylthio)-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylseleno and thioxo groups allows for unique redox and thiol-interacting properties not commonly found in similar compounds.
Eigenschaften
CAS-Nummer |
172255-95-7 |
|---|---|
Molekularformel |
C16H20N2O2SSe |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O2SSe/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21) |
InChI-Schlüssel |
LLMUKDYVAZVVET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



